molecular formula C19H20Cl2N2O2 B11565984 N'-[(E)-(2,4-dichlorophenyl)methylidene]-4-(4-methoxy-2-methylphenyl)butanehydrazide

N'-[(E)-(2,4-dichlorophenyl)methylidene]-4-(4-methoxy-2-methylphenyl)butanehydrazide

Cat. No.: B11565984
M. Wt: 379.3 g/mol
InChI Key: BOBICFPEUKGQHK-WSDLNYQXSA-N
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Description

N’-[(E)-(2,4-dichlorophenyl)methylidene]-4-(4-methoxy-2-methylphenyl)butanehydrazide is a chemical compound with a complex structure that includes dichlorophenyl and methoxy-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dichlorophenyl)methylidene]-4-(4-methoxy-2-methylphenyl)butanehydrazide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 4-(4-methoxy-2-methylphenyl)butanehydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dichlorophenyl)methylidene]-4-(4-methoxy-2-methylphenyl)butanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(2,4-dichlorophenyl)methylidene]-4-(4-methoxy-2-methylphenyl)butanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dichlorophenyl)methylidene]-4-(4-methoxy-2-methylphenyl)butanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, or disruption of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,4-dichlorophenyl)methylidene]-4-(4-methoxy-2-methylphenyl)butanehydrazide is unique due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of both dichlorophenyl and methoxy-methylphenyl groups provides a distinct set of properties that can be exploited in various applications .

Properties

Molecular Formula

C19H20Cl2N2O2

Molecular Weight

379.3 g/mol

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-(4-methoxy-2-methylphenyl)butanamide

InChI

InChI=1S/C19H20Cl2N2O2/c1-13-10-17(25-2)9-7-14(13)4-3-5-19(24)23-22-12-15-6-8-16(20)11-18(15)21/h6-12H,3-5H2,1-2H3,(H,23,24)/b22-12+

InChI Key

BOBICFPEUKGQHK-WSDLNYQXSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC)CCCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OC)CCCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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